(3r)-3-Cyclopentyl-7-[(4-Methylpiperazin-1-Yl)sulfonyl]-3,4-Dihydro-2h-1,2-Benzothiazine 1,1-Dioxide
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Overview
Description
(3R)-3-cyclopentyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
The synthesis of (3R)-3-cyclopentyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale synthesis techniques such as continuous flow chemistry to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction rate and yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3R)-3-cyclopentyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (3R)-3-cyclopentyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide involves its interaction with specific molecular targets, such as the glutamate receptor 2 . This interaction can modulate the activity of the receptor, leading to various physiological effects. The compound may also influence other pathways and molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar compounds to (3R)-3-cyclopentyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide include other benzothiazines and related heterocyclic compounds. These compounds share a similar core structure but differ in the substituents attached to the benzothiazine ring. Some examples include:
- (3S)-3-cyclopentyl-6-methyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- (3R)-3-cyclopentyl-6-methyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide
The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyclopentyl and piperazinyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27N3O4S2 |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
(3R)-3-cyclopentyl-7-(4-methylpiperazin-1-yl)sulfonyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide |
InChI |
InChI=1S/C18H27N3O4S2/c1-20-8-10-21(11-9-20)27(24,25)16-7-6-15-12-17(14-4-2-3-5-14)19-26(22,23)18(15)13-16/h6-7,13-14,17,19H,2-5,8-12H2,1H3/t17-/m1/s1 |
InChI Key |
QZBQVXXESPXFPZ-QGZVFWFLSA-N |
Isomeric SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C[C@@H](NS3(=O)=O)C4CCCC4)C=C2 |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CC(NS3(=O)=O)C4CCCC4)C=C2 |
Origin of Product |
United States |
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